5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid
Overview
Description
5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid is a chemical compound with the molecular formula C10H13NO4S and a molecular weight of 243.28 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of an ethylamino group attached to a sulfonyl group, which is attached to a 2-methylbenzoic acid molecule .Physical and Chemical Properties Analysis
The compound has a predicted melting point of 168.29° C and a predicted boiling point of 431.7° C at 760 mmHg. The predicted density is 1.3 g/cm^3 and the refractive index is n20D 1.55 .Scientific Research Applications
Synthetic Chemistry Applications
- Intermediate for Amisulpride Synthesis : The synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, a widely used antipsychotic medication, starts from 4-amino-2-hydroxybenzoic acid. This process involves methylation, ethylation, and oxidation steps, highlighting the compound's role in pharmaceutical synthesis (Wang Yu, 2008).
Medicinal Chemistry Applications
- Carbonic Anhydrase Inhibitor Research : Research on sulfonamide and halogenophenylaminobenzolamide derivatives, structurally related to 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid, has demonstrated their potential as inhibitors of tumor-associated carbonic anhydrase isozyme IX. Such inhibitors are explored for their antitumor properties, indicating the compound's relevance in cancer therapy research (Ilies et al., 2003).
Materials Science Applications
- Aromatic Polyamides Synthesis : The synthesis of aromatic polyamides using ether-sulfone-dicarboxylic acids, related to the sulfonyl functional group in this compound, has been reported. These polyamides are noted for their solubility in polar solvents and potential applications in creating tough, transparent films, indicating the compound's utility in materials science (Hsiao & Huang, 1997).
Properties
IUPAC Name |
5-(ethylsulfamoyl)-2-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-3-11-16(14,15)8-5-4-7(2)9(6-8)10(12)13/h4-6,11H,3H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJBFKVNUXDLJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301250423 | |
Record name | 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301250423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
792953-99-2 | |
Record name | 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=792953-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301250423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(ethylsulfamoyl)-2-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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